4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol
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Overview
Description
4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a piperidine ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-methylphenol, which is a brominated phenol.
Formation of Intermediate: The phenol group is protected, and the brominated phenol is then subjected to a series of reactions to introduce the piperidine ring.
Final Product: The final step involves the deprotection of the phenol group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-one.
Reduction: Formation of 4-(3-Methylphenyl)-1-methylpiperidin-4-ol.
Substitution: Formation of 4-(4-Amino-3-methylphenyl)-1-methylpiperidin-4-ol.
Scientific Research Applications
4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenol: A precursor in the synthesis of 4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol.
4-(4-Bromo-3-methylphenyl)methanol: Another brominated phenol derivative with similar structural features.
Methyl 4-bromo-3-methylbenzoate: An aromatic ester with a bromine atom and methyl group on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both a piperidine ring and a hydroxyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18BrNO |
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Molecular Weight |
284.19 g/mol |
IUPAC Name |
4-(4-bromo-3-methylphenyl)-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C13H18BrNO/c1-10-9-11(3-4-12(10)14)13(16)5-7-15(2)8-6-13/h3-4,9,16H,5-8H2,1-2H3 |
InChI Key |
ZBHYARLPVYYZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCN(CC2)C)O)Br |
Origin of Product |
United States |
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